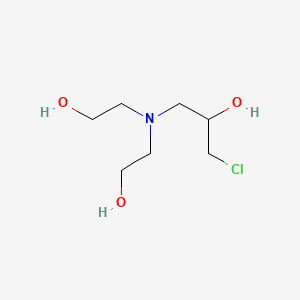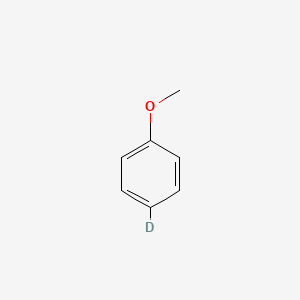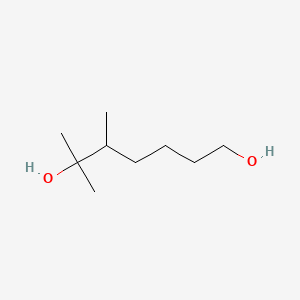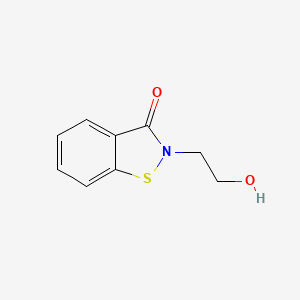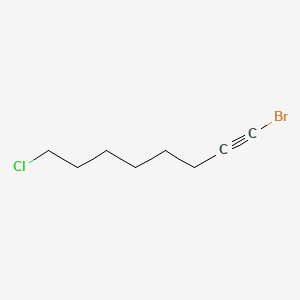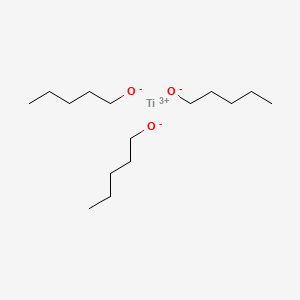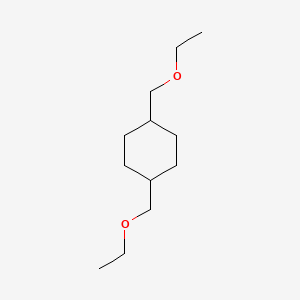
1,4-Bis(ethoxymethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(ethoxymethyl)cyclohexane is an organic compound with the molecular formula C₁₂H₂₄O₂. It is known for its favorable organoleptic properties, particularly its pleasant odor, making it of interest in the fragrance industry . The compound is used in various applications, including cosmetics, laundry, and cleaning detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(ethoxymethyl)cyclohexane can be synthesized by reacting 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride in the presence of an inorganic base, such as alkali metal hydroxides or earth alkaline metal hydroxides . The reaction is typically carried out in a solvent, which can be water or a mixture of water with at least one organic solvent . A phase transfer catalyst is also used to facilitate the reaction .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and selectivity. The process involves mild reaction conditions to minimize the formation of unwanted by-products . The starting material, 1,4-bis(hydroxymethyl)cyclohexane, is readily available and cost-effective, making the production process economically viable .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(ethoxymethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxymethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(ethoxymethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,4-bis(ethoxymethyl)cyclohexane involves its interaction with molecular targets through its functional groups. The ethoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(hydroxymethyl)cyclohexane: The precursor to 1,4-bis(ethoxymethyl)cyclohexane, used in similar applications.
1,4-Diethoxymethylbenzene: Another compound with ethoxymethyl groups, used in organic synthesis and as a fragrance component.
1,4-Bis(methoxymethyl)cyclohexane: Similar in structure but with methoxymethyl groups instead of ethoxymethyl groups.
Uniqueness
This compound is unique due to its specific combination of ethoxymethyl groups and cyclohexane ring, which imparts distinct organoleptic properties and reactivity. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry .
Properties
CAS No. |
1417523-61-5 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,4-bis(ethoxymethyl)cyclohexane |
InChI |
InChI=1S/C12H24O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
DEROEFJZVPSIAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CCC(CC1)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


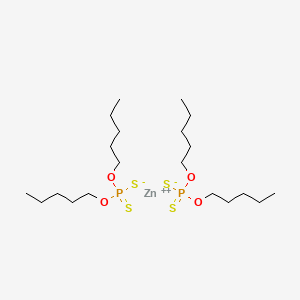

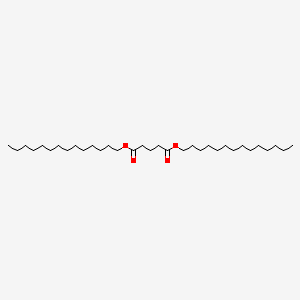
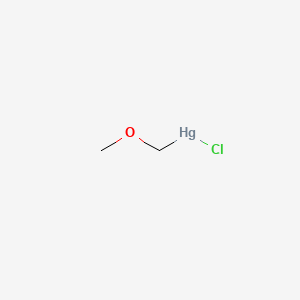
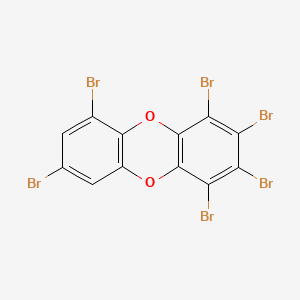
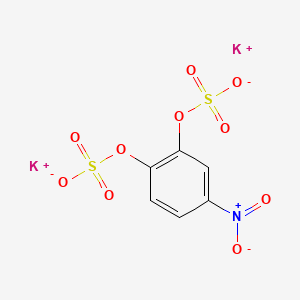
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
